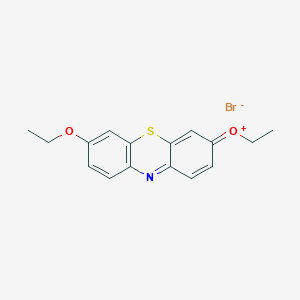
(E)-(7-Ethoxy-3H-phenothiazin-3-ylidene)(ethyl)oxidanium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-(7-Ethoxy-3H-phenothiazin-3-ylidene)(ethyl)oxidanium bromide is a complex organic compound belonging to the phenothiazine class Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(7-Ethoxy-3H-phenothiazin-3-ylidene)(ethyl)oxidanium bromide typically involves the condensation of 7-ethoxy-3H-phenothiazine with ethyl bromide under controlled conditions. The reaction is carried out in the presence of a strong base, such as sodium hydroxide, to facilitate the formation of the oxidanium ion. The reaction mixture is then heated to promote the condensation process, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-(7-Ethoxy-3H-phenothiazin-3-ylidene)(ethyl)oxidanium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as phenothiazine derivatives.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and suitable solvents like dichloromethane.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced phenothiazine derivatives.
Substitution: Various alkyl or aryl-substituted phenothiazine derivatives.
Applications De Recherche Scientifique
(E)-(7-Ethoxy-3H-phenothiazin-3-ylidene)(ethyl)oxidanium bromide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex phenothiazine derivatives.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its antipsychotic and antiemetic properties.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of (E)-(7-Ethoxy-3H-phenothiazin-3-ylidene)(ethyl)oxidanium bromide involves its interaction with specific molecular targets, such as dopamine receptors in the brain. By binding to these receptors, the compound modulates neurotransmitter activity, leading to its antipsychotic effects. Additionally, its structure allows it to interact with various biological pathways, contributing to its diverse pharmacological properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Promethazine: Known for its antiemetic and antihistamine effects.
Thioridazine: Used as an antipsychotic agent.
Uniqueness
(E)-(7-Ethoxy-3H-phenothiazin-3-ylidene)(ethyl)oxidanium bromide stands out due to its unique ethoxy and oxidanium substituents, which confer distinct chemical and pharmacological properties
Propriétés
Numéro CAS |
194287-66-6 |
|---|---|
Formule moléculaire |
C16H16BrNO2S |
Poids moléculaire |
366.3 g/mol |
Nom IUPAC |
(7-ethoxyphenothiazin-3-ylidene)-ethyloxidanium;bromide |
InChI |
InChI=1S/C16H16NO2S.BrH/c1-3-18-11-5-7-13-15(9-11)20-16-10-12(19-4-2)6-8-14(16)17-13;/h5-10H,3-4H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
YDEYAOHUFJNDET-UHFFFAOYSA-M |
SMILES canonique |
CCOC1=CC2=C(C=C1)N=C3C=CC(=[O+]CC)C=C3S2.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Cyclopentene-1-acetic acid, 5-[(phenylmethoxy)methyl]-, (1S,5R)-](/img/structure/B12572141.png)
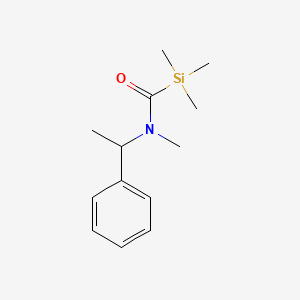
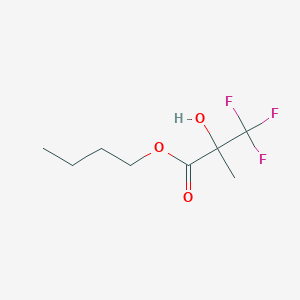
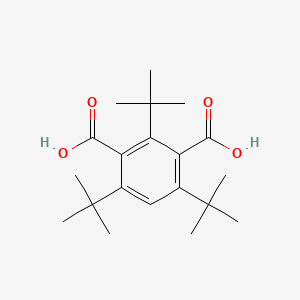
![Acetamide,N-[1,4-dihydro-6-hydroxy-2-(methylthio)-4-oxo-pyrimidin-5-YL]-](/img/structure/B12572161.png)

![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 2-amino-1-methyl-, ethyl ester](/img/structure/B12572177.png)
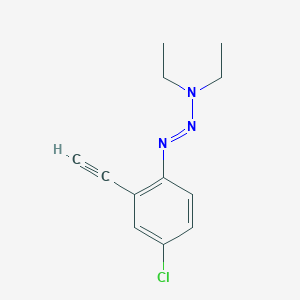
![N-[(2-Hydroxyphenyl)methyl]propanamide](/img/structure/B12572181.png)
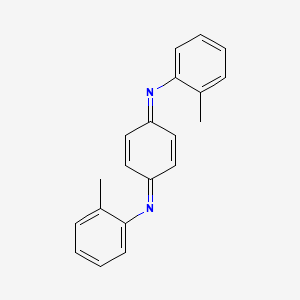

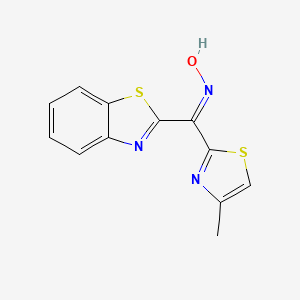
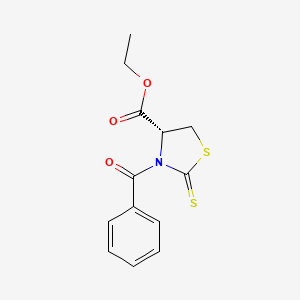
![2-[(4-Ethyl-5-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B12572210.png)
